![molecular formula C10H8FNO2 B1311711 2-(4-fluoro-1H-indol-3-yl)acetic Acid CAS No. 89434-03-7](/img/structure/B1311711.png)
2-(4-fluoro-1H-indol-3-yl)acetic Acid
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Overview
Description
2-(4-fluoro-1H-indol-3-yl)acetic Acid, also known as (4-fluoro-1H-indol-3-yl)acetic acid, is a compound with the molecular weight of 193.18 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8C .
Molecular Structure Analysis
The InChI code for 2-(4-fluoro-1H-indol-3-yl)acetic Acid is 1S/C10H8FNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-(4-fluoro-1H-indol-3-yl)acetic Acid is a solid substance with a molecular weight of 193.18 . It should be stored in a dark place, sealed in dry, at 2-8C .Scientific Research Applications
Synthesis of Complex Molecules
Research has shown that derivatives of 2-(4-fluoro-1H-indol-3-yl)acetic Acid are crucial in the synthesis of complex molecules with potential biological activities. For instance, the catalytic activity of nickel ferrite nanoparticles has been utilized in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, showcasing anti-oxidant and anti-microbial activities (Rao et al., 2019). Similarly, the Friedel-Crafts fluoroacetylation of indoles with fluorinated acetic acids under catalyst- and additive-free conditions demonstrates the synthetic utility of these compounds in creating fluoromethyl indol-3-yl ketones (Yao et al., 2016).
Potential Therapeutic Applications
The modification of 2-(4-fluoro-1H-indol-3-yl)acetic Acid derivatives has been explored for therapeutic applications, such as the discovery of setipiprant (a potent CRTh2 antagonist) for treating asthma and seasonal allergic rhinitis (Fretz et al., 2013). This highlights the compound's role in developing new medications.
Understanding Molecular Interactions
Studies on the absorption and fluorescence spectra of indole-3-acetic acids and their derivatives, including fluorinated versions, contribute to understanding how these compounds interact at the molecular level, with implications for their biological activity and potential as therapeutic agents (Carić et al., 2004).
Advancements in Cancer Research
5-Fluoroindole-3-acetic acid, a derivative, shows promise in targeted cancer therapy when activated by peroxidase enzymes, demonstrating potent cytotoxic activity towards various tumor cell lines. This prodrug approach signifies a potential method for targeted cancer treatment, emphasizing the therapeutic relevance of the compound's derivatives (Folkes et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluoro-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQZALKPPLUCQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431039 |
Source
|
Record name | (4-Fluoro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluoro-1H-indol-3-yl)acetic Acid | |
CAS RN |
89434-03-7 |
Source
|
Record name | (4-Fluoro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluoro-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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